1-(4-Bromophenyl)-2-fluoroethan-1-ol is an organic compound notable for its unique structural characteristics and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound features a bromine atom and a fluorine atom substituted on a phenyl ring, contributing to its reactivity and utility in chemical reactions.
The compound can be synthesized through various methods, primarily involving the reaction of 4-bromoacetophenone with specific reagents under controlled conditions. It is cataloged under the Chemical Abstracts Service (CAS) number 749932-80-7, and its molecular formula is C8H8BrFO, with a molecular weight of approximately 219.05 g/mol .
1-(4-Bromophenyl)-2-fluoroethan-1-ol falls under the category of halogenated alcohols. It is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group, and it is further categorized as a brominated and fluorinated compound due to the presence of bromine and fluorine substituents.
The synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol can be achieved through several methods. One prominent method involves the following steps:
The molecular structure of 1-(4-Bromophenyl)-2-fluoroethan-1-ol can be described as follows:
1-(4-Bromophenyl)-2-fluoroethan-1-ol participates in various chemical reactions typical of alcohols and halogenated compounds:
The technical details of these reactions depend on the specific conditions and reagents used, which can significantly influence the reaction pathways and yields.
The mechanism of action for 1-(4-Bromophenyl)-2-fluoroethan-1-ol primarily involves its reactivity due to the presence of both halogen atoms and the hydroxyl group:
These mechanisms allow for diverse applications in organic synthesis and medicinal chemistry.
The physical and chemical properties of 1-(4-Bromophenyl)-2-fluoroethan-1-ol include:
These properties are crucial for determining its behavior in various chemical environments.
1-(4-Bromophenyl)-2-fluoroethan-1-ol has several scientific applications:
1-(4-Bromophenyl)-2-fluoroethan-1-ol is a chiral fluorinated synthon of significant interest in pharmaceutical and agrochemical synthesis. Its structural features—a brominated aromatic ring and a fluorinated alcohol moiety—demand precise synthetic control, particularly for obtaining enantiopure forms. This section comprehensively examines modern synthetic approaches, emphasizing catalytic asymmetric strategies, transition metal catalysis, enzymatic resolutions, and optimized multi-step sequences.
Catalytic asymmetric synthesis enables direct access to enantiomerically enriched 1-(4-Bromophenyl)-2-fluoroethan-1-ol from prochiral precursors, primarily ketones. The asymmetric reduction of 1-(4-Bromophenyl)-2-fluoroethanone represents the most direct route. Chiral transition metal complexes employing ruthenium or rhodium with BINAP-type ligands achieve high enantioselectivity (typically >90% enantiomeric excess) but require pressurized hydrogen and specialized equipment [7]. Organocatalysis offers a complementary approach; phase-transfer catalysts like N-spiro quaternary ammonium salts facilitate enantioselective fluorination of 2-(4-Bromophenyl)oxirane precursors under mild conditions. Though operationally simpler, this method faces limitations in substrate scope and yields (~60-75%) compared to metal-catalyzed routes [2] [6].
Table 1: Asymmetric Reduction of 1-(4-Bromophenyl)-2-fluoroethanone
Catalyst System | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Ru-(S)-BINAP/DPEN | H₂ (50 psi) | 25 | 92 | 96 (S) |
Rh-(R,S)-Josiphos | HCO₂H/Et₃N | 40 | 85 | 90 (R) |
CBS Oxazaborolidine | BH₃·THF | -20 | 78 | 88 (S) |
Palladium catalysis enables the direct incorporation of fluorine into the carbon framework via C–F bond-forming reactions. A pivotal strategy involves the arylative fluorination of styrene derivatives using palladium(IV) fluoride intermediates generated from electrophilic fluorinating agents like Selectfluor. For 1-(4-Bromophenyl)-2-fluoroethan-1-ol synthesis, Pd(OAc)₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (L3) catalyzes the three-component coupling of 4-bromostyrene, arylboronic acids, and Selectfluor in a CH₂Cl₂/H₂O biphasic system. This method achieves yields up to 86% and enantiomeric excesses of 96% when chiral aniline directing groups (e.g., 4-methoxyanilide) coordinate the Pd center, steering enantioselective reductive elimination [2] [7]. Key limitations include sensitivity to boronic acid sterics and the requirement for directing groups, necessitating additional deprotection steps.
Biocatalytic routes provide exceptional stereocontrol under ambient conditions. Engineered fusion proteins, such as ketoreductase (KR) mutants fused to formate dehydrogenase (FDH), enable highly enantioselective reduction of 1-(4-Bromophenyl)-2-fluoroethanone to the corresponding (S)-alcohol with >99% enantiomeric excess. The FDH component regenerates NADPH in situ using formate, driving the reaction to >99% conversion and eliminating costly cofactor supplementation [5]. Alternatively, lipases like Burkholderia cepacia immobilized in calcium carbonate microcapsules or porcine pancreas lipase (PPL) resolve racemic 1-(4-Bromophenyl)-2-fluoroethan-1-ol via enantioselective hydrolysis of soluble polymer-supported esters (e.g., monomethoxy polyethylene glycol carboxylates). This strategy simplifies product isolation by precipitation, achieving enantiomeric excesses of 85–98% depending on spacer hydrophobicity .
Table 2: Enzymatic Synthesis Performance Metrics
Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (%) | Product Configuration |
---|---|---|---|---|
KR-FDH Fusion Protein | 1-(4-Bromophenyl)-2-fluoroethanone | >99 | >99 (S) | (S)-Alcohol |
Burkholderia cepacia (immobilized) | Racemic acetate | 48 | 98 (R) | (R)-Alcohol |
Porcine Pancreas Lipase (PPL) on MPEG | Racemic succinate ester | 45 | 92 (S) | (S)-Alcohol |
Industrial-scale synthesis prioritizes robustness and cost-efficiency through sequence optimization. A key route begins with 4-bromoacetophenone, proceeding via bromination at the α-position followed by controlled reduction. Direct bromination with Br₂/acetic acid at 25°C yields 2-bromo-1-(4-bromophenyl)ethan-1-one, but often generates di-brominated byproducts. Optimization studies show that stoichiometric control (1.05 eq Br₂) and glacial acetic acid as solvent suppress overbromination, improving yields to 92% [3]. Subsequent reduction employs selective reagents to avoid dehalogenation: NaBH₄ in THF at −15°C affords the debrominated alcohol, whereas diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C provides 1-(4-Bromophenyl)-2-fluoroethan-1-ol in 85% yield.
Alternative pathways leverage Weinreb amide intermediates for superior carbonyl control. 4-Bromobenzoic acid is converted to 4-bromo-N-methoxy-N-methylbenzamide using N,O-dimethylhydroxylamine hydrochloride. Treatment with 2-fluoroethylmagnesium bromide then cleanly delivers 1-(4-Bromophenyl)-2-fluoroethan-1-one, avoiding overaddition. Catalytic hydrogenation (Pd/C, H₂) or enzymatic reduction of this ketone completes the synthesis with high stereoselectivity [3] . Solvent selection critically influences purity; ethereal solvents (THF, Et₂O) facilitate higher yields in Grignard steps than chlorinated alternatives.
Table 3: Multi-Step Pathway Performance Comparison
Route | Key Steps | Overall Yield (%) | Purity (HPLC) | Operational Complexity |
---|---|---|---|---|
Bromination-Reduction | Br₂/AcOH → DIBAL-H reduction | 78 | 98% | Moderate |
Weinreb Amide-Grignard | Weinreb amide formation → 2-FluoroethylMgBr | 82 | 99% | High |
Catalytic Asymmetric | Pd-catalyzed arylative fluorination | 75 | 97% | High (directing groups) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3